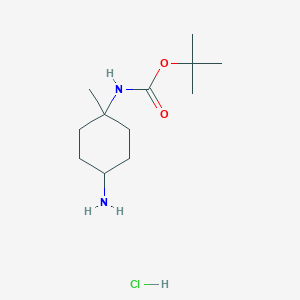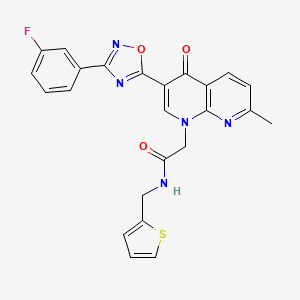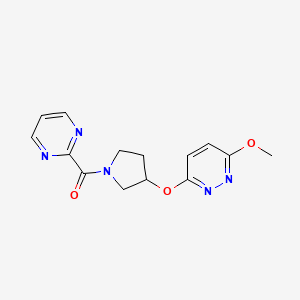![molecular formula C18H14ClF3N2O4 B2552163 methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate CAS No. 1781254-31-6](/img/structure/B2552163.png)
methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate is an organic compound often utilized in scientific research due to its unique chemical properties. This compound features a complex structure comprising a methyl ester, pyridine ring, and acetamido group, making it highly versatile for various applications, particularly in medicinal chemistry and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate typically involves multiple steps:
Formation of the Intermediate: : The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-ol. This intermediate is obtained by reacting 3-chloro-5-(trifluoromethyl)pyridine with a suitable base under controlled conditions.
Esterification: : The intermediate undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Acylation: : The ester product is then acylated with 4-bromoacetophenone to introduce the phenyl group.
Amidation: : Finally, the product is subjected to amidation with acetamide in the presence of a coupling agent to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized catalytic processes and continuous flow reactions to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure product quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions may target the pyridine ring or ester functionalities, yielding reduced products.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Nucleophiles such as amines or thiols can be utilized in substitution reactions under suitable conditions.
Major Products
Oxidation: : Products may include hydroxylated or ketone derivatives.
Reduction: : Reduced compounds such as alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile employed.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups facilitate a wide range of chemical reactions.
Biology
In biological research, it serves as a probe for studying enzyme interactions and molecular signaling pathways due to its reactive nature and structural features.
Medicine
This compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry
In industrial applications, it is utilized in the synthesis of advanced materials, including polymers and coatings, owing to its stability and reactivity.
作用機序
The mechanism by which methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound's functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biological processes. Specific pathways affected by this compound include inflammatory signaling and cell proliferation pathways.
類似化合物との比較
Similar Compounds
Methyl (2E)-3-(4-{[3-bromo-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
Methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-amidoprop-2-enoate
Uniqueness
Methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate stands out due to its combination of a chloro and trifluoromethyl group attached to the pyridine ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and enable it to participate in a broader range of chemical and biological interactions compared to similar compounds.
Here you have a deep dive into the remarkable world of this compound! What do you think, pretty fascinating, huh?
特性
IUPAC Name |
methyl (E)-2-acetamido-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O4/c1-10(25)24-15(17(26)27-2)7-11-3-5-13(6-4-11)28-16-14(19)8-12(9-23-16)18(20,21)22/h3-9H,1-2H3,(H,24,25)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANSUMLFYKXES-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2552082.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552083.png)

![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2552093.png)


![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)


![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)
